SNAr Reactivity vs. 4-Chloroquinoline
4-Fluoroquinoline serves as the product of nucleophilic displacement of chloride from 4-chloroquinoline using potassium fluoride, indicating that 4-fluoroquinoline represents a less reactive electrophile in SNAr conditions relative to its chloro analog . While quantitative kinetic data for this specific transformation is not reported in the accessed sources, the synthetic route directionality (Cl → F, not F → Cl) establishes that 4-fluoroquinoline is the thermodynamically favored product under these conditions, implying lower SNAr reactivity of the C4–F bond compared to C4–Cl. This reduced electrophilicity makes 4-fluoroquinoline a stable intermediate for subsequent functionalization at other ring positions rather than the C4 site itself [1].
| Evidence Dimension | SNAr reactivity (leaving group propensity at C4 position) |
|---|---|
| Target Compound Data | Product of nucleophilic fluoride displacement of chloride; C–F bond stable under standard SNAr conditions without activation |
| Comparator Or Baseline | 4-Chloroquinoline: Reactive electrophile; undergoes SNAr with KF to yield 4-fluoroquinoline |
| Quantified Difference | Reactivity order: C4–Cl > C4–F (qualitative; rate constants not reported in accessed literature) |
| Conditions | KF in DMSO, microwave irradiation conditions |
Why This Matters
Users requiring a 4-substituted quinoline intermediate for orthogonal functionalization at alternative ring positions should select 4-fluoroquinoline over 4-chloroquinoline to avoid undesired C4 substitution during downstream transformations.
- [1] Lipunova GN, Nosova EV, Charushin VN. Fluorinated Quinolines: Synthesis, Properties and Applications. Springer; 2014. View Source
